Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Übersicht

Beschreibung

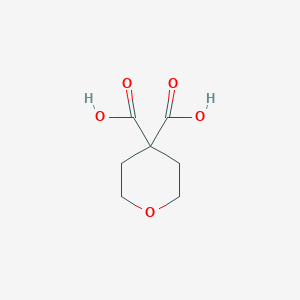

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is an organic compound characterized by a pyran ring structure with two carboxylic acid groups attached at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dihydro-2H-pyran-4,4(3H)-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with 1,3-dihydroxyacetone in the presence of an acid catalyst to form the pyran ring, followed by hydrolysis to yield the dicarboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the carboxylic acid groups can lead to the formation of alcohols or aldehydes.

Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the pyran ring are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives such as ketones or aldehydes.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated pyran derivatives.

Wissenschaftliche Forschungsanwendungen

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of dihydro-2H-pyran-4,4(3H)-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyran ring can participate in various chemical reactions, altering the

Biologische Aktivität

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid (CAS Number: 5337-04-2) is a cyclic organic compound characterized by a pyran ring that includes two carboxyl functional groups. This structural arrangement contributes to its unique biological properties and potential applications in various fields, including pharmaceuticals and agrochemicals. Despite limited research specifically targeting the biological activity of this compound, preliminary studies indicate promising pharmacological properties.

- Molecular Formula : C6H8O4

- Appearance : White crystalline solid

- Solubility : Soluble in water and organic solvents

Structural Characteristics

The compound features:

- A six-membered pyran ring

- Two carboxylic acid groups (-COOH), enhancing its reactivity and potential for interaction with biological molecules.

Pharmacological Potential

Research on this compound suggests several potential biological activities:

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also exhibit such properties through interactions with inflammatory pathways.

- Antioxidant Activity : The presence of carboxyl groups may contribute to antioxidant activity, which is crucial in combating oxidative stress in biological systems.

- Enzyme Interactions : Preliminary studies suggest that this compound may interact with various enzymes and receptors, influencing metabolic pathways and potentially serving as a therapeutic agent for metabolic disorders.

The mechanism of action is hypothesized to involve:

- Formation of hydrogen bonds with biological macromolecules, altering their structure and function.

- Participation in chemical reactions due to the reactive nature of the pyran ring.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl tetrahydropyran-4,4-dicarboxylate | Ester derivative | Contains methyl esters; higher lipophilicity |

| Tetrahydropyran-4,4-dicarboxylic acid | Saturated derivative | Lacks double bonds; different reactivity profile |

| 2-Hydroxyethyl tetrahydropyran-4,4-dicarboxylate | Hydroxy derivative | Contains hydroxyl group; increased polarity |

This compound stands out due to its specific arrangement of functional groups and its potential biological activities that may not be present in similar compounds .

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

- Adenosine Receptor Agonists : Research on similar pyran derivatives has highlighted their role as potent agonists for adenosine receptors (A2A and A3), which are known to mediate anti-inflammatory actions. These findings suggest that derivatives of this compound could be explored for similar therapeutic effects .

- Antioxidant Activity : Studies on other pyran derivatives have demonstrated significant antioxidant activity through mechanisms such as DPPH scavenging assays. This indicates a potential pathway for this compound to be developed as an antioxidant agent .

- Cytotoxicity Studies : Certain derivatives have shown cytotoxic effects against cancer cell lines (e.g., HCT-116), suggesting that this compound could have applications in cancer therapy .

Future Directions

Further research is necessary to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting comprehensive in vivo studies to assess the pharmacokinetics and pharmacodynamics of the compound.

- Structural Modifications : Exploring derivatives and analogs to enhance efficacy and reduce potential side effects.

- Mechanistic Studies : Investigating specific interactions with biological targets to better understand its role in metabolic pathways.

Eigenschaften

IUPAC Name |

oxane-4,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-5(9)7(6(10)11)1-3-12-4-2-7/h1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHAPBJSVSVFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277022 | |

| Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-04-2 | |

| Record name | 5337-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.